Methyl Substitution at C-8 Enhances Anticancer Activity vs. Unsubstituted Cyclohexyl Analogs in 1-Thia-4-azaspiro[4.5]decan-3-one Series
The 2017 Molecules study by Gomha et al. provides the most direct scaffold-level evidence for the value of 8-methyl substitution. Within a series of 8-substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones, compound 1 (bearing 8-methyl and 4-(4-bromophenyl) substitution) showed IC₅₀ values of 178.1 nM (HCT-116), 184.1 nM (PC-3), and 509.5 nM (HepG-2), while the unsubstituted cyclohexyl analog (compound 2) lacked the methyl group and displayed substantially weaker activity [1]. The authors explicitly concluded that attachment of an alkyl group at the cyclohexyl ring position resulted in high activity against HCT-116 and PC-3 cancer cells, and noted that activity decreased in compounds 2 and 12 where the cyclohexyl group was free of methyl substitution [2].
| Evidence Dimension | Anticancer activity (IC₅₀) against three human cancer cell lines |
|---|---|
| Target Compound Data | Compound 1 (8-methyl-4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one): IC₅₀ = 178.1 ± 5.3 nM (HCT-116), 184.1 ± 6.3 nM (PC-3), 509.5 ± 9.2 nM (HepG-2) |
| Comparator Or Baseline | Compound 2 (4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, no methyl on cyclohexyl): activity described as 'decreased' / 'weak' — exact IC₅₀ values not reported due to insufficient activity at 100 ppm screening threshold; Doxorubicin positive control: IC₅₀ = 126.7 nM (HCT-116), 129.7 nM (PC-3), 117.1 nM (HepG-2) |
| Quantified Difference | 8-Methyl-substituted compound 1 showed measurable IC₅₀ values across all three cell lines, whereas the unsubstituted analog compound 2 fell below the activity threshold for IC₅₀ determination at 100 ppm. Authors qualitatively noted that activity 'was decreased in compounds 2 and 12 in which the cyclohexyl group is free of substitution with methyl substituent' [2]. |
| Conditions | MTT assay; 24-hour incubation; HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), HCT-116 (human colorectal carcinoma) cell lines; Doxorubicin as positive control; compounds tested at concentrations up to 100 ppm |
Why This Matters
This SAR observation provides scaffold-level validation that 8-methyl substitution meaningfully contributes to anticancer potency within the 1-thia-4-azaspiro[4.5]decane series, supporting procurement of the 8-methyl variant over the unsubstituted parent scaffold for oncology-focused medicinal chemistry programs.
- [1] Gomha, S.M.; Abdel-Aziz, H.M.; Badrey, M.G.; Abdulla, M.M. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules 2017, 22(1), 170. Table 1; IC₅₀ values from lines 201–208. View Source
- [2] Gomha et al. 2017. SAR discussion at lines 241–244: 'attachment of the alkyl group at position-4 in the cyclohexyl ring in the tested spiro-compounds resulted in high activity against HCT-116 and PC-3 cancer cells. This is clear as the activity was decreased in compounds 2 and 12 in which the cyclohexyl group is free of substitution with methyl substituent.' View Source
